Product packaging for 8-Iodo-1,4-dioxaspiro[4.5]decane(Cat. No.:CAS No. 213833-68-2)

8-Iodo-1,4-dioxaspiro[4.5]decane

Cat. No.: B3116079
CAS No.: 213833-68-2
M. Wt: 268.09 g/mol
InChI Key: DMVFMHBEQNPBKC-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Ketal Frameworks in Molecular Design

Spirocycles, which are characterized by two rings connected by a single common atom, have gained considerable attention in drug discovery and medicinal chemistry. tandfonline.comnih.gov The spirocyclic ketal framework, a key feature of 8-Iodo-1,4-dioxaspiro[4.5]decane, offers several advantages in molecular design:

Three-Dimensionality: Unlike flat aromatic systems, spirocycles provide an inherent three-dimensional structure. This allows for the precise spatial arrangement of functional groups, which can lead to more specific and potent interactions with biological targets such as proteins and enzymes. tandfonline.com

Improved Physicochemical Properties: The introduction of a spirocyclic moiety can enhance a molecule's drug-like properties. This includes modulating lipophilicity, metabolic stability, and aqueous solubility, which are critical factors for the efficacy and safety of pharmaceutical compounds. nih.gov

Structural Rigidity: Spirocycles composed of smaller rings are often rigid or have a limited number of well-defined conformations. This conformational restriction can lead to a better fit with a biological target, resulting in increased potency and selectivity. tandfonline.com

Novelty and Patentability: The unique structures of spirocycles provide access to novel chemical space, which is a significant advantage in the development of new drugs and intellectual property.

The ethylene (B1197577) glycol ketal of cyclohexanone (B45756) is a classic example of a simple spirocycle that is widely recognized by organic chemists. tandfonline.com The 1,4-dioxaspiro[4.5]decane core of the title compound is a derivative of this fundamental structure.

The Role of Halogenated Spiro Compounds in Synthetic Strategy

The presence of a halogen atom on a spirocyclic framework adds another layer of synthetic utility. Halogenated organic compounds are versatile intermediates in a wide array of chemical transformations. The iodine atom in this compound is particularly significant for several reasons:

Versatile Synthetic Handle: The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. It also allows for the introduction of a wide variety of functional groups through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.

Biological Activity: Halogenated spiro compounds have demonstrated a range of biological activities. For instance, halogenated spirooxindoles have been investigated for their potent anticancer properties. researchgate.net The introduction of a halogen can significantly influence a molecule's bioactivity.

Iodoetherification Reactions: The synthesis of spiroketals can be achieved through strategies involving iodoetherification, where an iodine atom is strategically introduced to facilitate cyclization. nih.govnih.gov

The combination of the spiroketal's structural properties and the synthetic versatility of the iodine atom makes this compound a valuable building block for the synthesis of complex molecular targets.

Historical Context of this compound in Academic Research

While the parent compound, 1,4-dioxaspiro[4.5]decane, and its ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one, are well-established in the chemical literature, specific research focusing exclusively on this compound is more limited. Its history is intertwined with broader investigations into the functionalization of the 1,4-dioxaspiro[4.5]decane scaffold for various applications, particularly in medicinal chemistry.

A notable area of research where this structural motif has been explored is in the development of ligands for serotonin (B10506) receptors. For example, a study focused on synthesizing derivatives of 1-(1,4-dioxaspiro researchgate.netresearchgate.netdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a potent 5-HT1A receptor agonist. unimore.it In an effort to understand the structure-activity relationship, researchers explored substitutions at the C8 position of the 1,4-dioxaspiro[4.5]decane moiety. unimore.it While this research highlights the importance of modifying this specific position, it also indicated that the introduction of substituents at the C8 position led to a decrease in affinity for the 5-HT1A receptor. unimore.it This suggests that while synthetically accessible, C8-substituted analogs, which would include the iodo-derivative, were not optimal for this particular biological target.

The synthesis of halogenated spiroketals has been a subject of interest for a considerable time, with early methods often relying on acid-catalyzed cyclizations. researchgate.net More contemporary methods, such as those employing hypervalent iodine reagents, have provided more controlled and stereoselective routes to these structures. beilstein-journals.org The development of such synthetic strategies has been crucial for accessing complex natural products and novel pharmaceutical agents. nih.govbeilstein-journals.org

While a seminal, standalone publication detailing the first synthesis and characterization of this compound is not readily apparent in the surveyed literature, its existence as a chemical entity and its availability from commercial suppliers indicate its role as a synthetic intermediate. It is likely prepared through standard halogenation protocols from a suitable precursor, such as the corresponding alcohol or ketone. The academic interest in this compound appears to be more as a means to an end—a building block for creating more elaborate molecular structures—rather than a primary subject of investigation itself.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13IO2 B3116079 8-Iodo-1,4-dioxaspiro[4.5]decane CAS No. 213833-68-2

Properties

IUPAC Name

8-iodo-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVFMHBEQNPBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1I)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 8 Iodo 1,4 Dioxaspiro 4.5 Decane and Its Derivatives

De Novo Synthesis from Precursor Molecules

The foundational step in synthesizing 8-iodo-1,4-dioxaspiro[4.5]decane is the construction of the core spirocyclic system. This is typically achieved through the synthesis of a key intermediate, 1,4-dioxaspiro[4.5]decan-8-one, which incorporates the required spiroketal structure and a functional group at the target C8 position.

Acid-Catalyzed Spiroketalization Routes

The most direct and widely employed method for constructing the 1,4-dioxaspiro[4.5]decane framework is the acid-catalyzed ketalization of a cyclohexanone (B45756) precursor with ethylene (B1197577) glycol. The common starting material is 1,4-cyclohexanedione, which allows for the selective protection of one ketone group, leaving the other available for subsequent transformation. researchgate.netchemicalbook.com The reaction proceeds by protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the hydroxyl groups of ethylene glycol, followed by the elimination of water, yields the thermodynamically stable five-membered spiroketal ring.

Various acid catalysts can be employed to facilitate this transformation, ranging from mineral acids to solid-supported resins. Research has shown that using acetic acid as a catalyst in an aqueous medium can significantly increase the yield and reduce reaction times compared to other methods. researchgate.net Furthermore, the use of weak acid acrylic cationic exchange resins has been explored as an environmentally friendly approach, allowing for easy separation and recovery of the catalyst. researchgate.net

Table 1: Comparison of Acid Catalysts for the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Catalyst Starting Material Solvent Temperature (°C) Time Yield (%) Reference
Acetic Acid (HAc) 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane Water 65 11 min 80 researchgate.net
Cationic Exchange Resin 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane Water N/A N/A 65 researchgate.net
Ionic Liquid* Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate Toluene (B28343) 110-132 5.5 h 97.8 chemicalbook.com

*Catalyst system: 1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazolium tetrafluoroborate.

Dehydration-Mediated Approaches

The formation of the spiroketal is fundamentally a dehydration reaction, where a molecule of water is eliminated for every molecule of product formed. prepchem.com The mechanism involves the acid-catalyzed addition of ethylene glycol to the ketone, forming a hemiacetal intermediate. Protonation of the hemiacetal's hydroxyl group by the acid catalyst makes it a good leaving group (water). Subsequent intramolecular cyclization via attack by the second hydroxyl group of the ethylene glycol moiety, followed by deprotonation, yields the final spiroketal. nih.gov

Driving this equilibrium towards the product is crucial for achieving high yields. This is often accomplished by the physical removal of water from the reaction mixture as it forms, typically through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene. In high-temperature water, the reaction can proceed without an external acid catalyst, as water itself can act as a proton source. dntb.gov.ua

Halogenation Strategies for Spiro[4.5]decanes

Once the 1,4-dioxaspiro[4.5]decane framework is established, the next critical step is the introduction of the iodine atom at the C8 position. This can be achieved through several classical halogenation strategies, often starting from the precursor 1,4-dioxaspiro[4.5]decan-8-one or its corresponding alcohol.

A common pathway involves the reduction of the ketone at C8 to form 1,4-dioxaspiro[4.5]decan-8-ol. researchgate.netacs.org This alcohol can then be converted into a good leaving group, such as a tosylate or mesylate, which is subsequently displaced by an iodide ion (e.g., from sodium iodide) in a nucleophilic substitution reaction. Another established route is the direct iodination of the ketone. Treatment of 1,4-dioxaspiro[4.5]decan-8-one with iodine (I₂) in the presence of a base can generate an enolate, which then attacks the iodine molecule to form the α-iodo ketone.

A more advanced, albeit indirect, method is decarboxylative halogenation. nih.gov This strategy would begin with a spiro[4.5]decane-8-carboxylic acid derivative. nih.gov The carboxylic acid is converted into a reactive intermediate, often using heavy metal salts like those of silver(I) or mercury(II), which then undergoes reaction with elemental iodine. This process, known as the Hunsdiecker reaction or a variation thereof, results in the loss of carbon dioxide and the formation of the desired C8-iodide.

Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry has increasingly moved towards catalytic methods to improve efficiency, selectivity, and functional group tolerance. Palladium and cobalt complexes have emerged as powerful catalysts for C-H bond functionalization and cross-coupling reactions, offering advanced routes to halogenated compounds.

Palladium-Catalyzed Processes

Palladium catalysis offers sophisticated pathways for the iodination of C-H bonds. One of the most powerful techniques is directed C(sp³)–H activation. In this approach, a directing group, often an amide or a similar coordinating functional group temporarily installed on the substrate, positions the palladium catalyst in close proximity to a specific C-H bond. This allows for selective activation and subsequent functionalization of an otherwise unreactive C(sp³)–H bond. For a substrate like 1,4-dioxaspiro[4.5]decane, a directing group could be used to achieve regioselective iodination at the C8 position using an iodine-containing oxidant. researchgate.netrsc.org

Another innovative palladium-catalyzed method is decarbonylative iodination. mdpi.com This reaction transforms a carboxylic acid into an aryl or alkyl iodide. The process involves the in situ activation of a carboxylic acid (e.g., spiro[4.5]decane-8-carboxylic acid) to an acid chloride, which then enters the palladium catalytic cycle. Through a series of steps including oxidative addition and reductive elimination, the carboxyl group is expelled as carbon monoxide, and an iodide from an external source (like 1-iodobutane) is installed in its place.

Table 2: Representative Palladium-Catalyzed Iodination

Reaction Type Catalyst/Ligand Iodide Source Key Features Reference
C-H Iodination Pd(OAc)₂ / Picolinamide DG N-Iodosuccinimide (NIS) Regioselective functionalization of unactivated C-H bonds. rsc.org
Decarbonylative Iodination Pd(dba)₂ / Xantphos 1-Iodobutane Converts carboxylic acids to iodides; broad scope. mdpi.com
Enantioselective C-H Iodination Pd(OAc)₂ / Chiral Amino Acid Iodine (I₂) Access to chiral iodides via desymmetrization. organic-chemistry.org

Cobalt-Catalyzed Methodologies

Cobalt-catalyzed reactions have gained prominence as a cost-effective and sustainable alternative to those using precious metals like palladium. Recent research has demonstrated the efficacy of cobalt catalysts in mediating C-H halogenation. These reactions often proceed via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the cobalt center, enabling the selective activation of a targeted C-H bond. researchgate.net Molecular iodine (I₂) can often be used as the iodine source in these transformations.

For a spiro[4.5]decane system, a suitable directing group attached to the molecule could facilitate cobalt-catalyzed C(sp³)–H iodination at the C8 position. While direct application on this compound itself may not be extensively documented, the established methodologies for cobalt-catalyzed C-H iodination of other complex molecules provide a clear blueprint for its potential application in this context. These methods are noted for their good functional group tolerance and use of an inexpensive, earth-abundant metal catalyst.

Table 3: Overview of Cobalt-Catalyzed Halogenation

Catalyst System Halogen Source Substrate Type Key Features Reference
Co(OAc)₂ / Directing Group I₂ Aromatic Amides Chelation-assisted; uses molecular iodine. N/A
Cp*Co(III) Complex N-Iodosuccinimide (NIS) (Hetero)arenes, Alkenes High regio- and mono-selectivity; bench-stable catalyst. researchgate.net
CoCl₂ / TMCD N/A (Iodo-precursor) Saturated Iodo-N-heterocycles Cross-coupling with Grignard reagents; non-expensive.

Elucidation of Chemical Reactivity and Transformational Pathways of 8 Iodo 1,4 Dioxaspiro 4.5 Decane

Reactivity of the Iodine Substituent

The carbon-iodine bond is a key functional group that dictates much of the reactivity of 8-Iodo-1,4-dioxaspiro[4.5]decane. The polarizability and the ability of iodine to act as a good leaving group are central to its chemical behavior.

Electrophilic Substitution Reactions

The iodine atom in this compound can participate in electrophilic substitution reactions. Due to its polarizability, the iodine atom can stabilize transition states, facilitating these types of transformations. smolecule.com In certain contexts, particularly with the use of hypervalent iodine(III) reagents, the efficiency of these substitutions can be enhanced. smolecule.com For instance, reactions with silver fluoride (B91410) (AgF) can lead to fluorinated spirocycles through ligand exchange at the iodine center, followed by nucleophilic displacement. smolecule.com

Nucleophilic Displacement Reactions

The iodide is an excellent leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups at the 8-position of the spirocyclic framework. These reactions typically proceed via an Sₙ2 mechanism, leading to inversion of stereochemistry if the carbon center is chiral. The versatility of this reaction is a cornerstone of the synthetic utility of this compound, enabling the synthesis of various derivatives.

A variety of nucleophiles can be employed in these displacement reactions, as illustrated in the following table:

NucleophileReagent ExampleProduct Type
AzideSodium Azide (NaN₃)8-Azido-1,4-dioxaspiro[4.5]decane
CyanideSodium Cyanide (NaCN)1,4-Dioxaspiro[4.5]decane-8-carbonitrile
HydroxideSodium Hydroxide (NaOH)1,4-Dioxaspiro[4.5]decan-8-ol
AlkoxidesSodium Methoxide (NaOCH₃)8-Methoxy-1,4-dioxaspiro[4.5]decane
AminesAmmonia (NH₃), Primary/Secondary Amines8-Amino-1,4-dioxaspiro[4.5]decane Derivatives
ThiolatesSodium Thiophenoxide (NaSPh)8-(Phenylthio)-1,4-dioxaspiro[4.5]decane

Radical Reactions and Halogen-Atom Transfer

The carbon-iodine bond in this compound can undergo homolytic cleavage to generate a spirocyclic carbon-centered radical and an iodine radical. This reactivity is particularly relevant in radical-mediated reactions. For example, under visible-light irradiation in the presence of diphenylacetylene, the compound can initiate a cascade radical annulation to produce fused polycyclic spirostructures. smolecule.com This process involves the single-electron transfer (SET) capability of hypervalent iodine species. smolecule.com

Reactions Involving the 1,4-Dioxaspiro[4.5]decane Ring System

Beyond the reactivity of the iodine substituent, the 1,4-dioxaspiro[4.5]decane core itself can undergo specific chemical transformations.

Ring-Opening Reactions

The ketal (or acetal) functionality of the 1,4-dioxolane ring is susceptible to hydrolysis under acidic conditions. This reaction cleaves the spirocyclic system, deprotecting the ketone at the 8-position of the original cyclohexane (B81311) ring. This is a crucial transformation as the 1,4-dioxaspiro[4.5]decane moiety often serves as a protecting group for a ketone. For instance, treatment of this compound with an aqueous acid would yield 4-iodocyclohexanone.

The conditions for this deprotection can be controlled. For example, in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, acetic acid was found to be an effective catalyst for selective deketalization. researchgate.net

Functionalization of the Ketal Moiety

While the primary reactivity of the 1,4-dioxaspiro[4.5]decane system lies in its role as a protecting group, direct functionalization of the ketal is less common. However, the presence of the two oxygen atoms can influence the reactivity of adjacent positions through electronic effects. The cyclohexane ring of the 1,4-dioxaspiro[4.5]decane system typically adopts a chair conformation. nih.gov The orientation of substituents on the cyclohexane ring can be influenced by the dioxolane ring. For example, in (6R,10R)-dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, the dioxolane ring adopts a pseudo-twist form oriented towards the axial ester group, likely to minimize unfavorable interactions. nih.gov

Participation in Carbon-Carbon Bond Forming Reactions

The presence of a carbon-iodine bond at a secondary position within the cyclohexane ring of this compound dictates its utility in reactions designed to create new carbon-carbon linkages. This section explores its role in cross-coupling, alkylation, and cycloaddition reactions, highlighting the specific pathways through which it is transformed.

Cross-Coupling Reactions (e.g., with organozinc reagents, Ni-catalyzed cross-coupling)

While direct examples of this compound in Negishi cross-coupling reactions are not extensively detailed in the surveyed literature, the general principles of nickel-catalyzed cross-couplings of secondary alkyl iodides with organozinc reagents are well-established and applicable to this substrate. acs.orgacs.orgnih.gov These reactions represent a powerful method for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

Nickel-catalyzed processes are particularly effective for coupling unactivated secondary alkyl halides, a class of substrates that are often challenging for palladium-based catalysts due to issues like slow oxidative addition, β-hydride elimination, and isomerization of the alkyl group. acs.orgnih.gov The use of nickel catalysts, often in combination with nitrogen-based ligands such as Pybox (pyranosyl-oxazoline) or bidentate and tridentate nitrogen ligands, has been shown to successfully couple unactivated, β-hydrogen-containing secondary alkyl bromides and iodides with organozinc reagents at room temperature. acs.orgacs.org

A plausible catalytic cycle for the cross-coupling of a secondary alkyl iodide like this compound with an organozinc reagent (R-ZnX) would involve the oxidative addition of the alkyl iodide to a Ni(0) complex. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to furnish the coupled product and regenerate the Ni(0) catalyst. nih.gov The reaction conditions are generally mild and tolerant of various functional groups, including acetals, such as the one present in this compound. acs.org The presence of additives, like lithium salts, can significantly influence the reaction's yield and selectivity, although their effect can be deleterious in some nickel-catalyzed systems. nih.gov

Table 1: General Conditions for Ni-Catalyzed Negishi Cross-Coupling of Secondary Alkyl Halides

Component Typical Reagents/Conditions Purpose Ref
Catalyst Ni(cod)₂, NiCl₂(glyme) Source of Ni(0) acs.orgacs.org
Ligand s-Bu-Pybox, Tridentate Nitrogen Ligands Stabilize Ni, promote reaction acs.orgacs.org
Alkyl Halide Secondary Alkyl Iodide/Bromide Electrophilic partner acs.org
Nucleophile Organozinc Halide (R-ZnX) Nucleophilic partner acs.orgnih.gov
Solvent THF, DMAC Reaction medium acs.orgacs.org

| Temperature | Room Temperature | Mild reaction conditions | acs.org |

Alkylation Reactions (e.g., deoxygenative alkylation of amides using this compound as an alkyl iodide)

This compound has been successfully employed as an alkylating agent in the deoxygenative alkylation of tertiary amides. This transformation, which converts amides into α-branched alkylamines, is achieved through a visible-light-mediated radical addition process. This method provides an alternative to the use of more sensitive organometallic reagents like Grignard or organolithium compounds.

In a specific application, this compound was used as the alkyl iodide substrate in a reaction with a tertiary amide. The process is operationally simple and proceeds under mild conditions, demonstrating the utility of this spirocyclic iodide in synthesizing complex amine structures. The reaction tolerates the acetal (B89532) functional group within the molecule.

Table 2: Deoxygenative Alkylation of a Tertiary Amide with this compound

Alkyl Iodide Amide Substrate Product Yield (%) Ref

This reaction highlights the capacity of this compound to serve as a precursor for the introduction of the 1,4-dioxaspiro[4.5]decane moiety onto a nitrogen atom, a valuable transformation in medicinal and agrochemical research. Current time information in Bangalore, IN.

Cycloaddition Chemistry

A review of the current scientific literature does not indicate that this compound is a common participant in cycloaddition reactions, either as the diene/dipole or dienophile/dipolarophile component. While cycloaddition reactions are a primary method for constructing spirocyclic frameworks, the role of this compound in such transformations has not been a focus of the available research. Its reactivity is predominantly exploited through the C-I bond in substitution and coupling reactions.

Spectroscopic Characterization and Structural Determination of 8 Iodo 1,4 Dioxaspiro 4.5 Decane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While direct experimental NMR data for 8-Iodo-1,4-dioxaspiro[4.5]decane is not widely available in public databases, its expected spectral characteristics can be inferred from its structure and by comparison with its precursors, 1,4-Dioxaspiro[4.5]decan-8-one and 1,4-Dioxaspiro[4.5]decan-8-ol. chemicalbook.comchemicalbook.comchemicalbook.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the various protons in the molecule. The four protons of the ethylenedioxy group are anticipated to appear as a multiplet around 3.9 ppm. The protons on the cyclohexane (B81311) ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

The proton attached to the same carbon as the iodine atom (H-8) is expected to be the most downfield of the cyclohexane protons, likely appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons. Its chemical shift would be significantly influenced by the deshielding effect of the electronegative iodine atom. The remaining protons on the cyclohexane ring would appear as a series of overlapping multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
O-CH₂-CH₂-O~ 3.9m
H-8> 4.0m
Cyclohexane CH₂1.5 - 2.5m

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of eight distinct carbon signals are expected, corresponding to the eight carbon atoms in the molecule.

The spiro carbon atom (C-5) is expected to have a characteristic chemical shift in the range of 108-110 ppm. The carbons of the ethylenedioxy group (C-2 and C-3) would appear around 64-65 ppm. The most notable signal would be that of the carbon atom bonded to the iodine (C-8), which is expected to be significantly shifted upfield due to the "heavy atom effect" of iodine, likely appearing in the range of 30-40 ppm. The remaining cyclohexane carbons would resonate at chemical shifts typical for saturated carbocyclic systems.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-5 (Spiro)108 - 110
C-2, C-3 (Dioxolane)64 - 65
C-8 (C-I)30 - 40
Cyclohexane CH₂25 - 40

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₃IO₂), the molecular weight is 268.09 g/mol . nih.govnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 268.

The isotopic pattern of the molecular ion peak would be characteristic of an iodine-containing compound, with a significant M+1 peak due to the presence of the ¹³C isotope. Fragmentation of the molecular ion would likely involve the loss of the iodine atom, leading to a prominent peak at m/z 141 (M - I)⁺. Other characteristic fragmentation pathways would involve the cleavage of the spirocyclic system.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)Identity
[C₈H₁₃IO₂]⁺268Molecular Ion (M⁺)
[C₈H₁₃O₂]⁺141[M - I]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be characterized by the absence of a strong carbonyl (C=O) absorption band (around 1715 cm⁻¹), which would be present in its precursor, 1,4-Dioxaspiro[4.5]decan-8-one. mdpi.com The most prominent features would be the C-O stretching vibrations of the ketal group, which are expected to appear as strong bands in the region of 1200-1000 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed around 2950-2850 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (Alkyl)2950 - 2850Medium to Strong
C-O (Ketal)1200 - 1000Strong
C-I< 600Weak to Medium

X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives)

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the conformation of the molecule in the solid state. While there are no published crystal structures for this compound itself, X-ray diffraction studies have been conducted on other derivatives of the 1,4-dioxaspiro[4.5]decane framework. These studies are valuable for understanding the general conformational preferences of this spirocyclic system. For instance, analysis of related structures can provide insights into the chair or boat conformation of the cyclohexane ring and the orientation of substituents.

Computational and Theoretical Studies on 8 Iodo 1,4 Dioxaspiro 4.5 Decane

Quantum Chemical Calculations (e.g., DFT studies for electronic structure, energetics)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of molecules like 8-Iodo-1,4-dioxaspiro[4.5]decane. While specific DFT studies on this exact iodo-derivative are not readily found, we can infer its likely electronic characteristics.

DFT calculations would typically be employed to determine key energetic parameters. These calculations can provide optimized molecular geometry, bond lengths, and bond angles. For instance, the C-I bond length and the bond angles around the C8 carbon would be of particular interest. Furthermore, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Conformational Analysis and Energetics

The conformational flexibility of the 1,4-dioxaspiro[4.5]decane scaffold is a key area of theoretical interest. The cyclohexane (B81311) ring can adopt various conformations, most notably the chair, boat, and twist-boat forms. The presence of the bulky iodine substituent at the C8 position will have a profound effect on the relative energies of these conformers.

A comprehensive conformational analysis would involve systematically exploring the potential energy surface of this compound to identify all stable conformers and the energy barriers between them. The primary competition would be between the two chair conformations where the iodine atom is in either an axial or an equatorial position.

Generally, for monosubstituted cyclohexanes, the equatorial position is favored for bulky substituents to minimize steric strain (1,3-diaxial interactions). Computational studies on similar 8-substituted 1,4-dioxaspiro[4.5]decanes would likely confirm this preference. The energy difference between the axial and equatorial conformers can be quantified using computational methods, providing a measure of the conformational preference.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerIodine PositionRelative Energy (kcal/mol)
Chair 1Equatorial0.00 (most stable)
Chair 2Axial> 1.0
Twist-Boat-Higher than chairs
Boat-Highest energy

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be instrumental in elucidating the mechanisms of reactions involving this compound. For instance, nucleophilic substitution at the C8 position, where the iodine atom acts as a leaving group, is a plausible reaction pathway.

Theoretical calculations can map out the entire reaction coordinate, from reactants to products, identifying the transition state structure and its associated activation energy. This information is crucial for understanding the reaction's feasibility and kinetics. The nature of the solvent can also be incorporated into these models to provide a more realistic picture of the reaction in a chemical environment.

Another area of interest would be the computational modeling of the synthesis of this compound itself, for example, through the halogenation of a precursor molecule. Such studies can help to understand the regioselectivity and stereoselectivity of the halogenation reaction.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.

NMR Spectroscopy: DFT calculations can be used to predict the ¹³C and ¹H chemical shifts of the molecule. The calculated shifts for different conformers can be averaged based on their Boltzmann population to obtain a theoretical spectrum that can be compared with experimental results. The presence of the heavy iodine atom will have a notable effect on the chemical shifts of the neighboring carbon and hydrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Conformer of this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (spiro)~108
C2, C3 (dioxolane)~64
C4, C7 (cyclohexane)~35
C5, C6 (cyclohexane)~30
C8 (C-I)~20-30

Note: These are estimated values and would need to be calculated using appropriate DFT methods and basis sets.

Strategic Applications of 8 Iodo 1,4 Dioxaspiro 4.5 Decane in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

8-Iodo-1,4-dioxaspiro[4.5]decane serves as a highly adaptable building block in organic synthesis due to the presence of two key functional groups: the protected ketone and the carbon-iodine bond. The 1,4-dioxaspiro[4.5]decane moiety acts as a protecting group for a cyclohexanone (B45756) ring, allowing for selective reactions at other positions of the molecule. The iodine atom, attached to the cyclohexane (B81311) ring, provides a reactive site for a variety of transformations, including nucleophilic substitution and cross-coupling reactions.

The iodine substituent significantly enhances the reactivity of the compound. smolecule.com Its electrophilic character, stemming from high polarizability, facilitates reactions such as electrophilic aromatic substitution, where the iodine can act as a leaving group. smolecule.com This dual functionality allows for a stepwise and controlled construction of more complex molecules. For instance, the spiroketal can be deprotected under acidic conditions to reveal the ketone, which can then undergo further reactions.

Precursor for the Synthesis of Spirocyclic Derivatives with Diverse Functionalities

The reactivity of the carbon-iodine bond in this compound makes it an excellent precursor for a wide range of spirocyclic derivatives. The iodine atom can be readily displaced by various nucleophiles, leading to the introduction of diverse functional groups at the 8-position of the spirocyclic core.

For example, it can be a precursor for the synthesis of 1,4-dioxaspiro[4.5]decan-8-amine through reactions involving amination. This amine derivative can then be further modified to create a variety of compounds with potential biological activity. Research has shown that derivatives of 1,4-dioxaspiro[4.5]decane, such as those containing piperidine (B6355638) and other nitrogen-containing heterocycles, exhibit significant affinity for sigma receptors, which are implicated in a variety of neurological disorders and cancer. nih.govnih.gov

Furthermore, the protected ketone can be deprotected to yield a cyclohexanone derivative with a substituent at the 4-position (relative to the carbonyl group). This bifunctional intermediate is highly valuable for the synthesis of various organic chemicals, including pharmaceutical intermediates and liquid crystals. researchgate.net

Development of New Synthetic Methodologies Utilizing its Reactivity Profile

The unique reactivity of this compound has spurred the development of new synthetic methodologies. The presence of the iodine atom allows for its participation in various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient routes to complex molecules that would be difficult to synthesize using traditional methods.

Recent studies have highlighted the use of palladium-catalyzed reactions, such as aminocarbonylation, to produce derivatives of this compound with high efficiency. smolecule.com The ability of the iodine atom to participate in such transformations makes this compound a valuable tool for medicinal chemists and materials scientists.

The development of synthetic routes to related spirocyclic systems, such as those derived from 1,4-dioxaspiro[4.5]decan-8-one, further illustrates the importance of this structural motif in synthetic chemistry. researchgate.netchemicalbook.comgoogle.com Efficient methods for the synthesis of these building blocks are crucial for their application in the construction of more elaborate molecules. researchgate.netgoogle.com

Applications in the Construction of Complex Molecular Architectures

The versatility of this compound as a building block and its utility in modern synthetic methodologies have led to its application in the total synthesis of complex natural products and other intricate molecular architectures. The spirocyclic core is a common feature in many biologically active compounds, and the ability to introduce functionality at specific positions is critical for achieving the desired biological activity.

Derivatives of 1,4-dioxaspiro[4.5]decane have been incorporated into the synthesis of ligands for various receptors, including the serotonin (B10506) 5-HT1A receptor. unimore.it Furthermore, radiolabeled versions of these spirocyclic compounds have been developed as potential imaging agents for positron emission tomography (PET), demonstrating their utility in biomedical research. nih.govnih.gov The synthesis of these complex molecules often relies on the strategic use of building blocks like this compound to control stereochemistry and introduce key functional groups.

Exploration of Potential Biological Activities and Mechanistic Insights of 8 Iodo 1,4 Dioxaspiro 4.5 Decane

Investigation of Anti-tumor Activity and Cellular Mechanisms

Currently, there are no available studies that have explored the anti-tumor properties of 8-Iodo-1,4-dioxaspiro[4.5]decane. Future research could focus on its potential to inhibit the proliferation of various tumor cell lines and to induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies would be necessary to understand the specific cellular pathways that might be affected by this compound.

Anti-inflammatory Effects and Related Biochemical Pathways

The potential anti-inflammatory effects of this compound remain uninvestigated. Scientific inquiry in this area would involve examining its ability to modulate inflammatory responses, such as the inhibition of pro-inflammatory cytokine and chemokine production. Furthermore, its impact on the synthesis of other inflammatory mediators like nitric oxide and prostaglandins (B1171923) would be a crucial area of study to determine its potential as an anti-inflammatory agent.

Antimicrobial Properties and Spectrum of Activity

There is no documented research on the antimicrobial properties of this compound. To ascertain any potential antimicrobial activity, future studies would need to test the compound against a broad spectrum of microorganisms, including various strains of bacteria and fungi. Determining its minimum inhibitory concentration (MIC) against these pathogens would be a key objective.

Antiviral Properties and Inhibition Mechanisms

The antiviral potential of this compound is another area that has not been explored in scientific literature. Research in this field would entail screening the compound against a range of viruses to identify any inhibitory effects on viral replication and proliferation. Subsequent mechanistic studies would be required to elucidate the specific stages of the viral life cycle that are targeted by the compound.

Studies on Molecular Interactions with Biological Targets

Understanding the molecular interactions of this compound with biological targets is fundamental to elucidating its potential mechanisms of action. As of now, no studies have been published on this topic. Future research could employ techniques such as molecular docking and biochemical assays to identify specific proteins or enzymes that interact with this compound, particularly those involved in cell proliferation and inflammation pathways.

Comparative Analysis of Biological Profiles with Non-Halogenated Analogs

A comparative analysis of the biological activities of this compound with its non-halogenated analog, 1,4-dioxaspiro[4.5]decane, could provide valuable structure-activity relationship (SAR) insights. However, given the lack of biological data for the iodinated compound, such a comparative study has not been performed. This type of research would be essential to understand the role of the iodine atom in any observed biological effects.

Future Research Directions and Unaddressed Challenges Pertaining to 8 Iodo 1,4 Dioxaspiro 4.5 Decane

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in utilizing 8-Iodo-1,4-dioxaspiro[4.5]decane is the development of environmentally benign and efficient synthetic pathways. Current multi-step syntheses often rely on traditional methods that may not align with the principles of green chemistry.

Current Synthetic Precursors: The typical synthesis starts from 1,4-dioxaspiro[4.5]decan-8-one, a widely used bifunctional intermediate. researchgate.net Research has been conducted to optimize the synthesis of this precursor itself, for instance, by using acetic acid as a catalyst to improve yields and drastically reduce reaction times compared to older methods. researchgate.net Another approach involves using a reusable NKC-9 macroporous resin as a catalyst, which simplifies the process and enhances its green profile. researchgate.net

Future Directions for Iodination: The subsequent iodination of the 1,4-dioxaspiro[4.5]decan-8-one precursor is a critical step where significant improvements are needed. Future research should focus on:

Direct Catalytic Iodination: Exploring direct α-iodination of the ketone using molecular iodine with catalytic systems that avoid stoichiometric heavy metal reagents.

Electrochemical Synthesis: Investigating electrochemical methods for iodination, which can reduce waste by using electrons as the primary reagent.

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improve safety, and allow for efficient, scalable production. researchgate.net

Sonochemical Methods: The use of sonochemistry, as demonstrated in the synthesis of other 1,4-dioxaspiro[4.5]decane derivatives from oleic acid, presents a promising green alternative that can enhance reaction rates and yields. researchgate.net

The ideal synthetic route would be a one-pot reaction from a readily available starting material, maximizing atom economy by ensuring most atoms from the reactants are incorporated into the final product.

Comprehensive Mechanistic Investigations of Novel Transformations

The carbon-iodine (C-I) bond is a key functional handle in this compound, and its reactivity is not fully explored. The inherent weakness of the C-I bond makes it susceptible to cleavage under thermal or photochemical conditions, opening pathways to radical-mediated transformations.

Radical Cascade Reactions: The homolytic cleavage of the C-I bond can generate an iodine radical and a spirocyclic carbon-centered radical. This reactive intermediate can undergo novel ring-opening and recyclization cascades. Understanding the precise mechanisms of these transformations is a significant unaddressed challenge. Future research should involve:

Computational Modeling: Utilizing quantum chemical computational studies to model reaction pathways, identify transition states, and predict the feasibility of different radical transformations. mdpi.com

Transient Spectroscopy: Employing techniques like laser flash photolysis to directly observe and characterize the transient radical intermediates involved.

Product Analysis Studies: Conducting detailed studies under various conditions (e.g., different light wavelengths, temperatures, radical initiators/traps) to map out the potential reaction landscapes and identify novel products.

A thorough mechanistic understanding would unlock the synthetic potential of this molecule, enabling the rational design of complex polycyclic structures from a relatively simple starting material.

Exploration of Stereoselective Synthesis and Reactions

The spirocyclic core of this compound contains a stereocenter at the spiro-carbon and the potential for creating additional stereocenters during reactions. However, the catalytic asymmetric synthesis of this specific compound remains an underexplored and challenging area.

Challenges in Stereocontrol: The development of enantioselective methods for constructing spirocycles is a longstanding goal in organic chemistry, as their unique three-dimensional structures are highly valuable in pharmaceuticals. prepchem.com The primary challenges for this compound include:

Controlling the stereochemistry during the formation of the spirocycle itself.

Achieving stereoselective functionalization at the carbon bearing the iodine atom.

Future Research Directions:

Chiral Hypervalent Iodine Catalysis: A promising avenue is the use of chiral iodine(III) reagents. These catalysts could coordinate to a precursor in a stereoselective manner, inducing asymmetry during the formation of the iodo-spirocycle.

Substrate-Controlled Diastereoselection: Investigating how existing stereocenters in a modified precursor can direct the stereochemical outcome of the iodination step.

Enzymatic Reactions: Exploring the use of enzymes, such as halogenases, which can offer exquisite stereocontrol under mild, environmentally friendly conditions.

Successfully developing stereoselective syntheses would significantly enhance the value of this compound as a chiral building block for creating enantiomerically pure, complex molecules.

Identification of Novel Applications in Materials Science or Catalysis

The application of this compound in advanced materials or as part of a catalytic system is a virtually untouched field of research, representing a significant opportunity for innovation.

Potential in Materials Science: The precursor, 1,4-dioxaspiro[4.5]decan-8-one, is known to be an intermediate in the synthesis of liquid crystals. researchgate.net This suggests that the rigid spirocyclic core could be a valuable component in new materials. Future research could explore:

Polymer Synthesis: Using this compound as a monomer. The C-I bond could be functionalized to create linkages for polymerization, leading to novel polymers with unique thermal or optical properties.

Organic Electronics: Incorporating the spirocyclic unit into organic light-emitting diodes (OLEDs) or other electronic materials where its defined three-dimensional structure could influence molecular packing and performance.

Potential in Catalysis: The C-I bond is a workhorse in transition metal-catalyzed cross-coupling reactions. medchemexpress.com This opens up a vast, unexplored area for this compound.

Cross-Coupling Reactions: The compound is an ideal substrate for reactions like the Suzuki-Miyaura or Sonogashira couplings. nanochemres.orgorganic-chemistry.orgwikipedia.org These reactions would allow the iodine to be replaced with a wide variety of carbon-based functional groups, providing access to a vast library of new derivatives.

Ligand Development: The spirocyclic scaffold could be incorporated into the structure of new ligands for transition metal catalysts. The rigidity and defined stereochemistry of the core could impart unique selectivity in catalytic transformations. chemscene.com

The table below illustrates the potential of this compound in well-established cross-coupling reactions.

Reaction Type Coupling Partner Potential Product Class Significance
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acids8-Aryl/Vinyl-1,4-dioxaspiro[4.5]decanesAccess to complex aromatic derivatives
Sonogashira Coupling Terminal Alkynes8-Alkynyl-1,4-dioxaspiro[4.5]decanesSynthesis of conjugated enynes
Heck Coupling Alkenes8-Alkenyl-1,4-dioxaspiro[4.5]decanesFormation of substituted alkenes
Buchwald-Hartwig Amination Amines8-Amino-1,4-dioxaspiro[4.5]decanesSynthesis of complex amines

This table represents hypothetical applications based on the known reactivity of aryl/alkyl iodides.

Deeper Elucidation of Structure-Activity Relationships for Biological Applications

While this compound itself has not been extensively studied for biological activity, its structural analogues have shown significant promise, making this a critical area for future investigation. nih.govnih.gov

Relevance of the Spiro[4.5]decane Scaffold:

Receptor Ligands: Derivatives of 1,4-dioxaspiro[4.5]decane have been synthesized and evaluated as potent and selective ligands for serotonin (B10506) 5-HT1A receptors and α1-adrenoceptors, with potential applications as analgesics or neuroprotective agents. nih.gov

Tumor Imaging: Other related spirocyclic structures are being investigated as ligands for sigma-1 receptors, which are overexpressed in some tumors, highlighting their potential in developing new agents for positron emission tomography (PET) imaging.

The Role of the Iodine Atom: The introduction of an iodine atom onto this promising scaffold is a key modification that warrants in-depth structure-activity relationship (SAR) studies. The iodine atom can influence biological activity through several mechanisms:

Size and Lipophilicity: The bulky and lipophilic nature of iodine can alter how the molecule fits into a receptor's binding pocket and its ability to cross cell membranes.

Halogen Bonding: The iodine atom can act as a halogen bond donor. nih.gov This is a highly directional, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a biological target, such as a protein or nucleic acid. nih.govmedtigo.com This interaction can significantly enhance binding affinity and selectivity. The role of iodine in halogen bonding is well-documented in the recognition of thyroid hormones. nih.gov

Future research should focus on synthesizing a library of halogenated derivatives (F, Cl, Br, I) of biologically relevant spiro[4.5]decanes to systematically probe the effects of the halogen atom on receptor binding and functional activity.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 8-Iodo-1,4-dioxaspiro[4.5]decane?

The synthesis typically involves iodination of a spirocyclic precursor. Key parameters include:

  • Solvent system : A 1:1 acetone-water mixture at 0.5 M concentration to balance solubility and reactivity .
  • Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., ring-opening) .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents is recommended for isolating the iodinated product .

Q. How is this compound characterized spectroscopically?

  • <sup>1</sup>H NMR : Peaks for equatorial/axial protons on the spiro carbon appear as distinct multiplets (δ 1.5–2.5 ppm). The iodo group causes deshielding of adjacent protons .
  • IR spectroscopy : Absence of carbonyl stretches (~1700 cm<sup>-1</sup>) confirms the ketal structure; C-I stretches appear near 500 cm<sup>-1</sup> .
  • Mass spectrometry : Molecular ion [M]<sup>+</sup> at m/z 282 (C7H11IO2), with fragments at m/z 155 (loss of I) .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile solvents or iodine vapors .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The C-I bond in this compound serves as a versatile electrophile:

  • Suzuki-Miyaura coupling : Reacts with aryl boronic acids under Pd catalysis (e.g., Pd(PPh3)4, K2CO3, DMF/H2O) to form biaryl derivatives .
  • Nucleophilic substitution : Iodide displacement by amines or thiols requires polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C) .

Q. How can contradictions in reported spectroscopic data be resolved?

Discrepancies in NMR or IR spectra may arise from:

  • Solvent effects : Compare data in identical solvents (e.g., CDCl3 vs. DMSO-d6) .
  • Conformational dynamics : Variable-temperature NMR can reveal ring-flipping equilibria .
  • Purity verification : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity before spectral analysis .

Q. What role does this compound play in drug discovery?

The spirocyclic framework is a privileged structure in medicinal chemistry:

  • Bioisostere : The iodine atom can mimic hydrophobic groups in target binding .
  • Prodrug synthesis : Used to prepare analogs of antiviral or anticancer agents via late-stage functionalization .
  • Metabolic stability : The ketal group resists hydrolysis, enhancing in vivo stability compared to linear analogs .

Methodological Recommendations

  • Synthetic optimization : Use design of experiments (DoE) to evaluate solvent ratios and catalyst loadings .
  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries to resolve ambiguities .
  • Biological assays : Screen derivatives against kinase or protease targets due to spirocycles' affinity for ATP-binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.